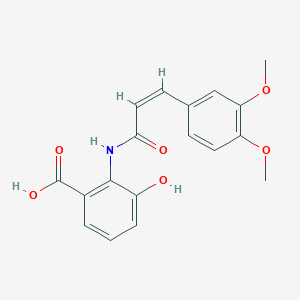

3,4-DAA

Descripción

Propiedades

IUPAC Name |

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBVPPBIEOCMIE-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Diaminoanthraquinone: An In-depth Technical Guide on its Interaction with Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3,4-diaminoanthraquinone (3,4-DAA) and its relevance to tryptophan metabolism. Contrary to a potential misconception, this compound is not a direct metabolite of tryptophan. Tryptophan is primarily catabolized through the kynurenine, serotonin, and indole pathways, which do not produce anthraquinone structures. However, an important indirect relationship exists: the anthraquinone scaffold, characteristic of this compound, is found in compounds that inhibit indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme of the kynurenine pathway, a major route of tryptophan degradation. This guide will explore the biological activities of anthraquinones, with a focus on their potential as IDO1 inhibitors and their anti-inflammatory properties, including the modulation of the NF-κB signaling pathway. While specific quantitative data for this compound is limited in the current literature, this document compiles and presents data from structurally related compounds to provide a valuable reference for researchers.

Tryptophan Metabolism: A Brief Overview

Tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several bioactive molecules. Its metabolism is crucial for various physiological processes, including neurotransmission and immune regulation. The three major pathways of tryptophan metabolism are:

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1).

-

The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin, which regulate mood, sleep, and circadian rhythms.

-

The Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid, which have signaling roles in the host.

The Link Between Anthraquinones and Tryptophan Metabolism: IDO1 Inhibition

While this compound is not a product of tryptophan metabolism, the anthraquinone chemical structure is of significant interest due to its presence in molecules that can inhibit IDO1. IDO1 is a key enzyme in the kynurenine pathway and is a well-established therapeutic target in oncology and inflammatory diseases. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the anti-tumor immune response. Therefore, inhibitors of IDO1 are actively being investigated as cancer immunotherapies.

Quantitative Data on IDO1 Inhibition by Quinone Derivatives

| Compound Class | Specific Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Reference |

| Naphthoquinone | Menadione | Not specified | Similar to 1-MT | [1] |

| Pyranonaphthoquinone | Compound 36 | 0.07 | Not specified | [1] |

| Pyranonaphthoquinone | Compound 41 | 0.061 | Not specified | [1] |

| Pyranonaphthoquinone | Compound 50 | 0.066 | Not specified | [1] |

| Naphthoquinone Derivative | Compound 12 | 0.37 | 3.85 | [2] |

| Naphthoquinone Derivative | Compound 11 | 0.84 | Not specified | [2] |

Note: The data presented is for structurally related compounds, not 3,4-diaminoanthraquinone itself. This information is provided to illustrate the potential of the broader chemical class.

Biological Activities of Anthraquinones

Anthraquinones are a large class of naturally occurring and synthetic compounds with diverse biological activities. Their effects are not limited to IDO1 inhibition and extend to anti-inflammatory, antioxidant, and cytotoxic properties.

Anti-inflammatory Effects and NF-κB Signaling

Chronic inflammation is a key factor in the development of many diseases, and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. Several studies have shown that anthraquinone derivatives can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3]

The precise mechanism of NF-κB inhibition by this compound has not been elucidated. However, related anthraquinones have been shown to interfere with various steps in the NF-κB signaling cascade, including the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB dimer.

Cytotoxicity

The cytotoxic properties of anthraquinones are well-documented and form the basis for their use as anticancer agents (e.g., doxorubicin). The mechanisms of cytotoxicity can include DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II. The cytotoxicity of this compound would need to be experimentally determined to assess its therapeutic potential and toxicological risk.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological activities of compounds like this compound. Below are representative methodologies for key assays.

IDO1 Inhibition Assay (Cell-Based)

This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.[4][5]

Objective: To determine the in-vitro efficacy of a test compound (e.g., this compound) in inhibiting IFN-γ-induced IDO1 activity in a human cell line.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

-

Recombinant human interferon-gamma (IFN-γ).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

L-Tryptophan.

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC analysis).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., epacadostat).

-

Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of, for example, 100 µM.

-

Incubation: Incubate the plate for 24-48 hours.

-

Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1 reaction, is then measured. This can be done colorimetrically using Ehrlich's reagent or more accurately by HPLC.

-

Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the test compound and determine the IC50 value.

NF-κB Reporter Gene Assay

This protocol provides a method to quantify the inhibition of NF-κB transcriptional activity.[1][6]

Objective: To assess the ability of a test compound to inhibit the activation of an NF-κB-driven reporter gene in response to a pro-inflammatory stimulus.

Materials:

-

A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 or RAW264.7 cells expressing luciferase under the control of an NF-κB promoter).

-

Cell culture medium.

-

Pro-inflammatory stimulus (e.g., TNF-α or LPS).

-

Test compound (this compound).

-

Luciferase assay reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and allow to attach overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 6-24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay) to account for cytotoxicity. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (IC50).

Materials:

-

Cell line of interest.

-

Cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations of Key Pathways and Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The IDO1 pathway in tryptophan metabolism and its inhibition.

Caption: Overview of the canonical NF-κB signaling pathway and its inhibition.

Caption: A generalized experimental workflow for assessing this compound activity.

Conclusion and Future Directions

Future research should focus on several key areas:

-

Direct Quantification: There is a critical need to experimentally determine the IC50 value of this compound for IDO1 inhibition to ascertain its potency.

-

Mechanism of Action: Detailed studies are required to elucidate the precise molecular mechanisms by which this compound and other diaminoanthraquinones inhibit IDO1 and the NF-κB pathway.

-

In Vivo Efficacy and Toxicology: Preclinical in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of diaminoanthraquinone derivatives will be crucial for the rational design of more potent and selective IDO1 inhibitors.

By addressing these research gaps, the full therapeutic potential of 3,4-diaminoanthraquinone and related compounds as novel modulators of tryptophan metabolism and inflammation can be realized.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the anti-inflammatory effects of three rhubarb anthraquinones in LPS-Stimulated RAW264.7 macrophages using a pharmacodynamic model and evaluation of the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Studies on 3,4-DAA and Neuroinflammation: A Technical Guide

Disclaimer: As of late 2025, publicly available research directly investigating the effects of 3,4-dichloroaniline (3,4-DAA) on neuroinflammation is not available. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct initial studies on a compound of interest, such as this compound, for its potential role in neuroinflammation. The experimental protocols, data, and pathways described are based on established methodologies and findings from studies on analogous compounds and the broader field of neuroinflammation research.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2][3] This complex process is primarily mediated by glial cells, namely microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators.[4]

Key Cellular Players:

-

Microglia: As the resident immune cells of the CNS, microglia are the first line of defense against pathogens and injury.[5] In a resting state, they exhibit a ramified morphology and perform surveillance functions. Upon activation by stimuli such as lipopolysaccharide (LPS) or pathological protein aggregates, they transition to an amoeboid, phagocytic state, releasing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][6][7]

-

Astrocytes: These star-shaped glial cells play crucial roles in maintaining brain homeostasis.[8][9] In response to inflammatory signals, astrocytes become reactive, a state known as astrogliosis.[5] Reactive astrocytes can contribute to neuroinflammation by releasing inflammatory mediators.[10]

Key Signaling Pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central signaling pathway that regulates the expression of numerous pro-inflammatory genes.[11][12] Its activation is a hallmark of the inflammatory response in both microglia and astrocytes.[6][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, is crucial in transducing extracellular signals to cellular responses, including inflammation.[6][13] Activation of MAPK pathways leads to the production of inflammatory mediators.[7][13]

Hypothetical Initial Screening of this compound for Anti-Neuroinflammatory Activity

Based on standard practices in the field, a tiered approach would be employed to evaluate the potential anti-neuroinflammatory effects of this compound.

Tier 1: In Vitro Cellular Assays

The initial screening would involve cell-based assays to determine the compound's efficacy in mitigating inflammatory responses in microglia and astrocytes.

-

Cell Viability Assays: To establish a non-toxic working concentration of this compound.

-

Measurement of Inflammatory Mediators: To quantify the effect of this compound on the production of key inflammatory molecules.

-

Western Blot Analysis: To assess the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.[6][7]

Tier 2: In Vivo Animal Models

If promising results are obtained in vitro, the investigation would proceed to in vivo models to assess the compound's efficacy in a more complex biological system.

-

LPS-Induced Neuroinflammation Model: This widely used model involves the systemic administration of LPS to induce a robust neuroinflammatory response in the brain.[6]

-

Behavioral Tests: To evaluate the functional consequences of neuroinflammation and the potential therapeutic effects of this compound.

-

Immunohistochemistry and Immunofluorescence: To visualize and quantify microglial and astrocyte activation in brain tissue.[6]

-

Biochemical Analysis of Brain Tissue: To measure the levels of inflammatory mediators and signaling proteins in the brain.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the type of quantitative data that would be collected and analyzed in these initial studies. The values presented are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated BV2 Microglia

| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| Control | - | 5 ± 1 | 4 ± 1 |

| LPS | 1 µg/mL | 100 | 100 |

| LPS + this compound | 1 | 85 ± 5 | 88 ± 6 |

| LPS + this compound | 5 | 62 ± 4 | 65 ± 5 |

| LPS + this compound | 10 | 41 ± 3 | 45 ± 4 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Primary Microglia

| Treatment | Concentration (µM) | TNF-α mRNA (fold change) | IL-1β mRNA (fold change) | IL-6 mRNA (fold change) |

| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| LPS | 1 µg/mL | 15.2 ± 1.2 | 20.5 ± 1.8 | 18.3 ± 1.5 |

| LPS + this compound | 5 | 9.8 ± 0.9 | 12.1 ± 1.1 | 10.5 ± 0.9 |

| LPS + this compound | 10 | 4.5 ± 0.5 | 6.3 ± 0.7 | 5.1 ± 0.6 |

Table 3: Effect of this compound on Microglial Activation in an LPS-Induced Mouse Model

| Treatment Group | Dose (mg/kg) | Iba-1 Positive Cells (cells/mm²) |

| Vehicle Control | - | 50 ± 8 |

| LPS | 5 | 250 ± 25 |

| LPS + this compound | 10 | 180 ± 20 |

| LPS + this compound | 20 | 110 ± 15 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Studies

Cell Culture:

-

BV2 microglial cells and primary microglia/astrocytes would be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Assay:

-

Cells are seeded in 96-well plates.

-

Pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 NF-κB, p38, JNK, and ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Animal Model:

-

Male C57BL/6 mice would be used. All animal procedures would be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

LPS-Induced Neuroinflammation:

-

Administer this compound or vehicle orally for 3 consecutive days.

-

On the third day, inject LPS (5 mg/kg, i.p.).

-

Sacrifice the mice at specified time points (e.g., 4 and 24 hours) after LPS injection.[6]

Immunohistochemistry:

-

Perfuse the mice with 4% paraformaldehyde.

-

Collect the brains and prepare 30-µm coronal sections.

-

Incubate the sections with primary antibodies against Iba-1 (for microglia) or GFAP (for astrocytes).

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

Capture images using a fluorescence microscope and quantify the number of positive cells using image analysis software.[6]

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroinflammation and microglial activation in Alzheimer disease: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

- 6. Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astrocyte - Wikipedia [en.wikipedia.org]

- 9. Disease-associated astrocytes and microglia markers are upregulated in mice fed high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3',4'-Dihydroxyflavonol Attenuates Lipopolysaccharide-Induced Neuroinflammatory Responses of Microglial Cells by Suppressing AKT-mTOR and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Diaminoanisole (3,4-DAA)

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

3,4-Diaminoanisole (3,4-DAA), also known by its IUPAC name 4-methoxybenzene-1,2-diamine, is an aromatic amine with the chemical formula C₇H₁₀N₂O. It is a key intermediate in the synthesis of various dyes and pharmaceuticals. The structure consists of a benzene ring substituted with two adjacent amino groups and a methoxy group at the para position relative to one of the amino groups.

| Identifier | Value |

| IUPAC Name | 4-methoxybenzene-1,2-diamine |

| Synonyms | This compound, 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene |

| CAS Number | 102-51-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | COc1ccc(c(c1)N)N[1] |

| InChI Key | AGAHETWGCFCMDK-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a dark brown to black solid or oily substance at room temperature. Its physicochemical properties are summarized in the table below. It is important to note that the free base has limited solubility in water, while its dihydrochloride salt is water-soluble.

| Property | Value | Reference |

| Melting Point | 46-48 °C | [2] |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The dihydrochloride salt is soluble in water. | [2][4] |

| Appearance | Dark Brown to Black Oil to Solid | [2] |

Synthesis and Purification

Synthesis Protocols

A common synthetic route to 3,4-diaminoanisole involves the reduction of 4-methoxy-2-nitroaniline. Two detailed experimental protocols are provided below.

Protocol 1: Catalytic Hydrogenation in Ethanol

-

Reactants: 4-methoxy-2-nitroaniline (360 mg, 2.14 mmol), 10% Palladium on activated carbon (a pinch), Ethanol (65 mL).

-

Procedure:

-

Place 4-methoxy-2-nitroaniline in a hydrogenation vessel and add ethanol.

-

Add a small amount of 10% palladium on activated carbon.

-

Hydrogenate the mixture at room temperature under 50 psi of hydrogen pressure for 24 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate on a rotary evaporator to obtain 3,4-diaminoanisole as a dark purple oil (294 mg, 99% yield).[2][5]

-

Protocol 2: Catalytic Hydrogenation in Methanol

-

Reactants: 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol), 10% Palladium on activated carbon (1.0 g, 9.4 mmol), Methanol (70 mL).

-

Procedure:

-

To a stirring solution of 4-methoxy-2-nitroaniline in methanol at room temperature, add 10% palladium on activated charcoal.

-

Hydrogenate the mixture for 72 hours.

-

Filter the reaction mixture through calcium carbonate.

-

Remove the solvent to obtain 4-methoxybenzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).[6]

-

Purification

Purification of aromatic amines like this compound can be achieved through recrystallization or column chromatography.

Recrystallization:

A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, solvent systems such as ethanol/water or mixed solvent systems like ethyl acetate + ethanol or methanol can be effective. The choice of solvent will depend on the impurities present.

Flash Column Chromatography:

For purification of basic amines via flash column chromatography, a stationary phase of silica gel can be used. To prevent peak tailing, which is common with amines on silica, the eluent can be modified with a small amount of a basic additive like triethylamine (0.1-1%). A typical eluent system would be a gradient of ethyl acetate in hexane. Alternatively, an aminopropyl-modified silica gel column can be used, which provides a slightly basic surface and can improve the separation of basic compounds without the need for a mobile phase modifier.

Spectral Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H-NMR | (CDCl₃): δ 6.64 (d, J=8.7 Hz, 1H), 6.35-6.30 (m, 1H), 6.26 (d, J=8.7 Hz, 1H), 3.52 (s br, 2H), 3.07 (s br, 2H).[2][5] (MeOH-d₄): δ 6.62 (d, J = 8.4 Hz, 1H), 6.34 (d, J = 2.8 Hz, 1H), 6.18 (dd, J = 2.8, 8.4 Hz, 1H), 3.82 (s, 3H).[6] |

| ¹³C-NMR | Expected signals for 7 distinct carbon atoms: aromatic carbons (some attached to N and O, others to H), and a methoxy carbon. |

| IR Spectroscopy | Expected peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 138. Fragmentation may involve loss of a methyl group from the methoxy moiety or other characteristic cleavages of the aromatic amine structure. |

Biological Activity and Toxicology

While 3,4-diaminoanisole itself has not been as extensively studied as its isomer, 2,4-diaminoanisole (a known carcinogen), aromatic amines as a class are known to have potential toxicological effects, including mutagenicity and carcinogenicity.

Mechanism of Action

The biological activity of aromatic amines often involves metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates, such as N-hydroxyarylamines, which can then form adducts with DNA. These DNA adducts can lead to mutations if not repaired, which is a key step in chemical carcinogenesis. The mechanism of action for 3,4-diaminoanisole likely involves its interaction with various molecular targets, where the amino groups can form hydrogen bonds, potentially inhibiting or acting as a substrate for enzymes involved in amino group transformations.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Experimental Workflow: Ames Test for Aromatic Amines

-

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain various mutations that make them sensitive to different types of mutagens.

-

Metabolic Activation: Since many aromatic amines are pro-mutagens, the test is performed both with and without a metabolic activation system, typically a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Safety and Handling

3,4-Diaminoanisole is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Applications

3,4-Diaminoanisole is primarily used as an intermediate in the synthesis of:

-

Azo dyes: Its diamine functionality makes it a valuable precursor for creating a variety of colored compounds.

-

Pharmaceuticals: It serves as a building block for more complex molecules with potential therapeutic applications.

-

Quinoxalines: It can be used in the production of these heterocyclic compounds.[7]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,4-diaminoanisole. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its potential for toxicity in their applications.

References

- 1. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Tranilast)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid, a compound also known as Tranilast. Tranilast is recognized for its anti-inflammatory, anti-allergic, and anti-proliferative properties.[1] This document outlines a standard laboratory-scale synthesis protocol, including the preparation of the key intermediate, 3,4-dimethoxycinnamoyl chloride, followed by its condensation with anthranilic acid via the Schotten-Baumann reaction. Detailed experimental procedures, quantitative data for starting materials, and a logical workflow for the synthesis are presented. Additionally, this guide includes a discussion of an alternative biosynthetic pathway.

Introduction

N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast) is a synthetic derivative of a tryptophan metabolite.[1] It was initially developed as an anti-allergic agent and has since been investigated for a variety of therapeutic applications, including the treatment of bronchial asthma, keloids, and hypertrophic scars.[1] The therapeutic potential of Tranilast stems from its ability to inhibit the release of mediators from mast cells and to suppress the synthesis of collagen.[2]

The chemical synthesis of Tranilast is a straightforward process that can be accomplished in a laboratory setting. The most common and efficient method involves a two-step process: the conversion of 3,4-dimethoxycinnamic acid to its corresponding acid chloride, followed by the acylation of anthranilic acid. This guide provides detailed protocols for this synthetic route.

Chemical Synthesis Pathway

The synthesis of N-(3,4-Dimethoxycinnamoyl) anthranilic acid is typically achieved through a two-step process. The first step involves the activation of the carboxylic acid of 3,4-dimethoxycinnamic acid by converting it into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction between the synthesized 3,4-dimethoxycinnamoyl chloride and anthranilic acid.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride

This procedure is adapted from a standard method for the synthesis of acyl chlorides from carboxylic acids.[3]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dimethoxycinnamic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

-

After the reaction is complete (indicated by the cessation of gas evolution and the formation of a clear solution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate under reduced pressure. Repeat this step two to three times.

-

The resulting crude 3,4-dimethoxycinnamoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid (Schotten-Baumann Reaction)

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[4][5]

Procedure:

-

In a beaker, dissolve anthranilic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve the crude 3,4-dimethoxycinnamoyl chloride (1.1 eq) in the same solvent.

-

Cool the solution of anthranilic acid in an ice bath.

-

Slowly add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the cooled anthranilic acid solution with stirring.

-

Add the solution of 3,4-dimethoxycinnamoyl chloride dropwise to the anthranilic acid solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize the excess base.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(3,4-Dimethoxycinnamoyl) anthranilic acid.

-

Dry the purified product under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,4-Dimethoxycinnamic Acid | C₁₁H₁₂O₄ | 208.21 | 180-182 |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 144-148[6] |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |

Characterization of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid

The final product should be characterized to confirm its identity and purity.

Table 2: Expected Characterization Data for Tranilast

| Property | Expected Value |

| Molecular Formula | C₁₈H₁₇NO₅ |

| Molar Mass ( g/mol ) | 327.33 |

| Melting Point (°C) | Literature values may vary, typically in the range of 208-212 °C. |

| ¹H NMR | Expected signals for aromatic protons, vinyl protons, methoxy groups, and amide and carboxylic acid protons. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), C=C stretching, and aromatic C-H bending. |

Alternative Biosynthetic Pathway

An alternative to chemical synthesis is the biological production of Tranilast. A study has demonstrated the feasibility of producing Tranilast and its analogs in engineered Saccharomyces cerevisiae.[7][8][9] This was achieved by co-expressing a 4-coumarate/CoA ligase and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase.[7][8][9] This biosynthetic approach offers a potentially more sustainable and environmentally friendly route to Tranilast production.

References

- 1. N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta relesase and reduces migration and invasiveness of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Anthranilic acid 118-92-3 [sigmaaldrich.com]

- 7. ipo.lbl.gov [ipo.lbl.gov]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of Direct-Acting Antivirals (DAAs) and Their Impact on T-Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "3,4-DAA" in the context of T-cell proliferation did not yield relevant results. The following guide focuses on the well-documented effects of Direct-Acting Antivirals (DAAs), a class of drugs used to treat Hepatitis C Virus (HCV) infection, on T-cell function. It is presumed that the query may have intended to investigate these agents.

Introduction

Direct-Acting Antivirals (DAAs) have revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, achieving sustained virological response (SVR) in over 95% of patients.[1] Beyond their primary antiviral activity, which targets specific HCV non-structural proteins essential for viral replication, DAAs indirectly modulate the host immune response by eliminating the persistent viral antigen source.[2][3] Chronic HCV infection is characterized by a state of T-cell exhaustion, where T-cells exhibit impaired proliferation, reduced cytokine production, and express high levels of inhibitory receptors.[4] This guide provides an in-depth analysis of the current understanding of how DAA-mediated HCV clearance impacts T-cell proliferation and function, offering valuable insights for researchers and professionals in immunology and drug development.

Quantitative Effects of DAAs on T-Cell Proliferation and Phenotype

The clearance of HCV following DAA therapy leads to significant, albeit sometimes incomplete, restoration of T-cell functionality. The following tables summarize key quantitative findings from various studies on the phenotypic and proliferative changes observed in T-cells post-DAA treatment.

Table 1: Changes in T-Cell Subsets and Proliferation Post-DAA Therapy

| Parameter | Patient Cohort | Timing of Measurement | Observation | Reference |

| HCV-specific CD8+ T-cell Proliferative Capacity | Non-cirrhotic HCV patients | 12 weeks post-EOT | Enhanced proliferative capacity after NS3 helicase and peptide stimulation. | [4] |

| Global CD4+ and CD8+ T-cell Counts | HCV monoinfected and HIV/HCV coinfected | Post-SVR | Increase in total CD4+ and CD8+ T-cells. | [5] |

| Naïve CD8+ T-cells | Successfully treated HCV patients | During DAA treatment | Increase in the proportion of naïve CD8+ T-cells. | [4] |

| Vγ9Vδ2 T-cell Proliferation | HCV infected patients | Post-DAA treatment | Reduced ability of the CD56+ subset to proliferate. | [4] |

| HCV-specific CD4+ T-cell Proliferation | Chronic HCV patients | After DAA treatment | Did not lead to an increase in proliferative ability. | [6] |

Table 2: Modulation of T-Cell Surface Markers and Cytokine Production by DAAs

| Marker/Cytokine | T-Cell Subset | Timing of Measurement | Change Post-DAA Treatment | Reference |

| PD-1 Expression | Global CD4+ and CD8+ T-cells | Post-DAA treatment | Decreased expression. | [4] |

| Tim-3 Expression | Global CD8+ T-cells | Post-DAA treatment | Decreased expression. | [4] |

| LAG-3 Expression | CD4+ T-cells | Post-DAA treatment | Significant decrease. | [4] |

| IFN-γ Production | HCV-specific CD8+ T-cells | 12 weeks post-EOT | No significant increase upon general stimulation, but increased with specific peptide stimulation. | [4] |

| IL-2 Production | HCV-specific CD8+ T-cells | 12 weeks post-EOT | Decreased in response to NS3 peptide, but increased with Core peptide stimulation. | [4] |

| IP-10 Levels | Plasma | During DAA treatment | Significant decrease. | [4] |

Signaling Pathways Modulated by DAA-Mediated Viral Clearance

The restoration of T-cell function following DAA therapy is associated with changes in key signaling pathways that are dysregulated during chronic HCV infection.

One of the most prominent changes is the downregulation of the Type I Interferon (IFN) signaling pathway . Chronic HCV infection leads to the upregulation of interferon-stimulated genes (ISGs), contributing to a pro-inflammatory state and T-cell exhaustion. DAA-mediated viral clearance results in a rapid and sustained reduction in the expression of ISGs such as ISG15, IFIT3, and MX1 in various T-cell subsets.[7]

Furthermore, the T-cell receptor (TCR) signaling pathway , which is often impaired in chronic infection, shows signs of partial restoration. This is evidenced by the altered expression of co-inhibitory receptors like PD-1, CTLA-4, and LAG-3, which are negative regulators of TCR signaling.[1][4][8] The reduction in these inhibitory signals can lead to improved T-cell activation and proliferation upon antigen encounter.

The Indoleamine 2,3-dioxygenase (IDO1) pathway is another immunoregulatory mechanism affected. IDO1 is an enzyme that catabolizes tryptophan, leading to T-cell anergy and apoptosis.[9] In HIV/HCV co-infected patients, DAA treatment has been shown to decrease IDO activity, potentially contributing to the restoration of T-cell function.[10]

Experimental Protocols

The assessment of T-cell proliferation is fundamental to understanding the immunological impact of DAAs. Below are detailed methodologies for commonly employed T-cell proliferation assays.

This protocol allows for the tracking of T-cell divisions. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each proliferation cycle.[11]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or viral peptides)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend at a concentration of 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at 2x10^5 cells/well.

-

Add T-cell stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry, gating on the T-cell population of interest and examining the histogram of CFSE fluorescence to identify distinct peaks corresponding to different generations of dividing cells.

This is a classic method for measuring T-cell proliferation based on the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of dividing cells.[12]

Materials:

-

Isolated T-cells or PBMCs

-

Complete RPMI-1640 medium

-

T-cell activation stimuli

-

[3H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolate and prepare T-cells or PBMCs as described in the previous protocol.

-

Plate the cells in a 96-well plate at an appropriate density (e.g., 1x10^5 cells/well).

-

Add T-cell stimuli to the appropriate wells.

-

Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Pulse the cells by adding 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

Conclusion and Future Directions

The advent of DAA therapy has not only provided a cure for HCV but has also offered a unique model to study the reversal of T-cell exhaustion. While DAA-mediated viral clearance leads to a significant restoration of T-cell proliferation and function, this recovery is not always complete, particularly in patients with advanced liver disease.[6] The persistence of some T-cell abnormalities post-SVR highlights the long-lasting impact of chronic viral infection on the immune system.

Future research should focus on elucidating the precise molecular mechanisms that govern the incomplete restoration of T-cell immunity. A deeper understanding of the signaling pathways that remain altered after viral clearance could pave the way for the development of novel immunomodulatory therapies to be used in conjunction with antiviral treatments to achieve full immune reconstitution. Furthermore, long-term follow-up studies are crucial to determine the clinical implications of these persistent immune alterations, including the risk of developing hepatocellular carcinoma and other extrahepatic manifestations.

References

- 1. Unveiling the nexus between direct-acting antivirals in hepatitis C virus elimination and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cure of chronic hepatitis C virus infection after DAA treatment only partially restores the functional capacity of exhausted T cell subsets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-cell transcriptomic analyses of T cells in chronic HCV-infected patients dominated by DAA-induced interferon signaling changes | PLOS Pathogens [journals.plos.org]

- 8. Metalloproteases regulate T-cell proliferation and effector function via LAG-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short- and Long-Term Immunological Responses in Chronic HCV/HIV Co-Infected Compared to HCV Mono-Infected Patients after DAA Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 12. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]

preliminary in vitro studies of 3,4-DAA

An in-depth analysis of preliminary in vitro studies on 3,4-DAA reveals two distinct molecules referred to by this abbreviation: the industrial chemical 3,4-Dichloroaniline and the anti-allergic drug N-(3,4-dimethoxycinnamonyl) anthranilic acid . To provide a focused and relevant technical guide, please specify which of these compounds is of interest.

Below is a preliminary overview based on the initial findings for both compounds.

3,4-Dichloroaniline (3,4-DCA) is recognized as a metabolite of certain herbicides, such as diuron and propanil, and is used in various industrial processes.[1][2] In vitro research has primarily focused on its toxicological profile, particularly its effects on various cell types.

Quantitative Data Summary

The in vitro toxicity of 3,4-DCA has been evaluated across different cell lines and experimental systems. Key quantitative findings are summarized below.

| Cell Type/System | Assay | Concentration/Dose | Observed Effect | Reference |

| Rat Renal Cortical Slices | Lactate Dehydrogenase (LDH) Release | 2 mM | Elevated LDH release after 120 min exposure | [3] |

| Rat Renal Cortical Slices | Gluconeogenesis | 0.5 mM | Decreased pyruvate-directed gluconeogenesis | [3] |

| Murine Bone Marrow Progenitors | Clonogenic Assay | 10 µM - 1000 µM | Inhibition of erythroid colony formation | [4] |

| Human Cord Blood Progenitors | Clonogenic Assay | 10 µM - 1000 µM | Less sensitive to toxic effects compared to murine progenitors | [4] |

| Human Hematopoietic Progenitors | Clonogenic Assay (IC50) | >500 µM (CFU-GM) | IC50 value for granulocyte-macrophage colony-forming units | [4] |

| Human Erythroid Progenitors | Clonogenic Assay (IC50) | 305.2 +/- 22.6 µM | IC50 value for total erythroid colonies | [4] |

Experimental Protocols

In Vitro Myelotoxicity Assessment via Clonogenic Assay [4]

This protocol is designed to assess the toxic effects of 3,4-DCA on hematopoietic progenitors.

-

Cell Source : Murine bone marrow progenitors and human cord blood cells are used.

-

Exposure : Cells are exposed to 3,4-DCA at concentrations ranging from 10 µM to 1000 µM in a suitable culture medium.

-

Culture : The cells are cultured in a semi-solid medium that supports the growth of hematopoietic colonies (e.g., methylcellulose-based medium).

-

Incubation : Cultures are maintained under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that allows for colony formation (typically 14 days).

-

Colony Counting : At the end of the incubation period, different types of colonies (e.g., BFU-E, CFU-E, CFU-GM) are identified and counted using an inverted microscope.

-

Data Analysis : The number of colonies in the treated groups is compared to the untreated control to determine the inhibitory effect of 3,4-DCA. IC50 values are calculated to quantify the concentration at which 50% of colony growth is inhibited.

Assessment of Nephrotoxicity in Rat Renal Cortical Slices [3]

This method evaluates the potential of 3,4-DCA to cause kidney damage in an ex vivo model.

-

Tissue Preparation : Kidneys are harvested from male Fischer 344 rats, and thin cortical slices are prepared.

-

Exposure : The renal slices are incubated with varying concentrations of 3,4-DCA (e.g., 0.5 mM, 2 mM) in a suitable buffer.

-

Lactate Dehydrogenase (LDH) Release Assay :

-

Aliquots of the incubation medium are collected at specific time points (e.g., 120 minutes).

-

LDH activity in the medium is measured using a commercially available kit. Increased LDH release indicates cell membrane damage.

-

-

Gluconeogenesis Assay :

-

Renal slices are incubated with a substrate for gluconeogenesis (e.g., pyruvate).

-

The amount of glucose produced is measured to assess the functional capacity of the proximal tubules. A decrease in glucose production suggests metabolic toxicity.

-

Signaling Pathways and Mechanisms of Action

The primary toxic effect of 3,4-DCA is the formation of methemoglobin.[5] In vitro studies also suggest a potential for hepatotoxicity and nephrotoxicity.[5] The myelotoxicity of 3,4-DCA appears to be targeted towards the erythrocytic lineage, with evidence suggesting interference with the heme pathway.[4]

References

- 1. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854) [mdpi.com]

- 3. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

role of 3,4-DAA in modulating cytokine release

An In-depth Technical Guide on the Role of 3,4-Dichloroaniline (3,4-DAA) in Modulating Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichloroaniline (this compound), a major metabolite of the herbicide propanil, has demonstrated significant immunomodulatory effects, primarily characterized by the suppression of pro-inflammatory cytokine release from immune cells, particularly macrophages. This technical guide synthesizes the current understanding of the mechanisms by which this compound alters cytokine production, with a focus on its impact on key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers in immunotoxicology, inflammation, and drug development.

Modulation of Cytokine Release by this compound

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The primary cell type studied in this context is the macrophage, a critical player in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages typically produce a barrage of cytokines to orchestrate an inflammatory response. This compound treatment has been found to attenuate this response.

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative effects of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines.

Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Cells

| This compound Concentration (µM) | Incubation Time (hours) | TNF-α Production (pg/mL) | Percent Inhibition |

| 0 (Vehicle Control) | 6 | ~1200 | - |

| 50 | 6 | ~700 | ~42% |

| 100 | 6 | ~500 | ~58% |

| 0 (Vehicle Control) | 12 | ~1800 | - |

| 50 | 12 | ~1000 | ~44% |

| 100 | 12 | ~800 | ~56% |

| 0 (Vehicle Control) | 24 | ~2000 | - |

| 50 | 24 | ~1200 | ~40% |

| 100 | 24 | ~900 | ~55% |

| Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1] |

Table 2: Comparative Inhibition of Cytokine Production by Propanil and this compound

| Compound | Concentration for ~50% Inhibition | Target Cytokines | Cell Type |

| Propanil | Lower concentration required | IL-6, TNF-α, IL-1β | Murine Peritoneal Macrophages |

| This compound | Higher concentration required (approx. 10x) | IL-6, TNF-α, IL-1β | Murine Peritoneal Macrophages |

| This table illustrates the relative potency, indicating that the parent compound, propanil, has a more immediate and potent inhibitory effect at lower concentrations compared to its metabolite, this compound.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of this compound on cytokine release.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line THP-1 is a commonly used model.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation (for THP-1 cells): To induce a macrophage-like phenotype, THP-1 monocytes are often differentiated by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48-72 hours.[1]

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

-

Stimulation: Macrophages are stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) from E. coli, at a concentration of 1-10 µg/mL to induce cytokine production.[1][3]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying cytokine concentrations in cell culture supernatants.

-

After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Commercially available ELISA kits for specific cytokines (e.g., human TNF-α, human IL-6) are used according to the manufacturer's instructions.

-

The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Analysis of Signaling Pathways

-

Western Blotting for NF-κB Pathway Proteins:

-

Whole-cell lysates or nuclear extracts are prepared from treated and untreated cells.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

-

Nuclear extracts are prepared from cells.

-

A radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site is incubated with the nuclear extracts.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes) to visualize the DNA-binding activity of NF-κB.

-

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound is understood to inhibit pro-inflammatory cytokine production is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] The parent compound, propanil, has also been shown to interfere with early stages of LPS-mediated signal transduction, including intracellular calcium signaling.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and IL-6. This compound has been shown to inhibit the DNA binding activity of NF-κB.[1][4]

Experimental Workflow for Assessing Cytokine Modulation

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on cytokine production in macrophages.

Conclusion

3,4-Dichloroaniline, a metabolite of the herbicide propanil, exerts a clear inhibitory effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This immunomodulatory activity is primarily mediated through the suppression of the NF-κB signaling pathway, specifically by inhibiting the DNA binding of NF-κB. The provided data, protocols, and pathway diagrams offer a foundational understanding for researchers investigating the immunotoxicity of environmental chemicals and for those in drug development seeking to modulate inflammatory responses. Further research is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB cascade and to explore its effects on other immune cell types and in in vivo models of inflammation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. "The immunotoxic effects of a herbicide, 3,4-dichloropropionanilide, on" by Yilin Cindy Xie [researchrepository.wvu.edu]

- 3. Inhibitory effect of 3,4-dichloro-propionaniline on cytokine production by macrophages is associated with LPS-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-dichloropropionaniline suppresses normal macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and Use of 3,4-DAA in Cell Culture Applications

Introduction

3,4-DAA, with the full chemical name 2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid, is a synthetic derivative of the tryptophan metabolite anthranilic acid.[1][2] It has demonstrated immunomodulatory properties, including the suppression of antigen-specific T-cell proliferation and the modulation of cytokine release.[1][2] Specifically, at a concentration of 200 µM, this compound has been shown to reduce IFN-γ, IL-2, IL-12/23 p40, and TNFα in splenocytes, while at 30 µM, it increases IL-4 and IL-10 levels.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound and its application in cell culture.

Data Presentation

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for the preparation of stock solutions.

| Solvent | Solubility | Molar Concentration (at max solubility) |

| Dimethylformamide (DMF) | 30 mg/mL | ~87.39 mM |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | ~58.26 mM |

| Ethanol | 1 mg/mL | ~2.91 mM |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.46 mM |

Molecular Formula: C₁₈H₁₇NO₆ Formula Weight: 343.3 g/mol [1]

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solutions for cell culture use.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.433 mg of this compound.

-

Initial Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.433 mg).

-

Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution to Working Concentration: Prepare a working solution by diluting the stock solution in complete cell culture medium. It is crucial to perform a serial dilution to prevent precipitation of the compound.

-

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[3][4]

-

Example for a 10 µM final concentration:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.

-

Next, add the desired volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

-

-

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

-

Cell Treatment: Add the final working solution of this compound (or the vehicle control) to your cells and gently mix by swirling the plate.

-

Incubation: Return the cell culture plates to the incubator and proceed with your experimental timeline.

Visualizations

Experimental Workflow for this compound Dissolution and Cell Treatment

Caption: Workflow for preparing and using this compound in cell culture.

Putative Signaling Pathway Modulation by this compound

Caption: Modulation of T-cell proliferation and cytokine release by this compound.

References

Application Notes and Protocols for Anthraquinone Derivatives in Experimental Autoimmune Encephalomyelitis (EAE) Models

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific data on the application of 3,4-diaminoanthraquinone (3,4-DAA) in Experimental Autoimmune Encephalomyelitis (EAE) models. The following application notes and protocols are based on a structurally related anthraquinone derivative, O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) , which has been studied in the context of EAE. It is crucial to note that DIPDHAQ is a distinct molecule from 3,4-diaminoanthraquinone. Additionally, findings on N-(3', 4'-dimethoxycinnamonyl) anthranilic acid, which has been abbreviated as this compound in some literature regarding experimental colitis, are included for contextual understanding of related compounds in autoimmune models.

Application of O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) in EAE

Overview and Mechanism of Action

DIPDHAQ, an analog of mitoxantrone, has demonstrated therapeutic potential in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). Its mechanism of action is centered on the modulation of the immune response, leading to a reduction in the clinical severity of the disease. The primary effects of DIPDHAQ involve the suppression of pro-inflammatory responses within the central nervous system (CNS).

Treatment with DIPDHAQ has been shown to significantly improve the clinical signs of EAE. This improvement is associated with a reduction of inflammatory cell infiltration and demyelination in the spinal cord. At a molecular level, DIPDHAQ treatment leads to a decrease in the levels of several key pro-inflammatory cytokines and chemokines, including IL-17, IFN-γ, IL-12p40, IL-6, TGF-β, CCL5, and CCL20 in the spinal cord.[1][2] This suggests that DIPDHAQ may interfere with the differentiation and/or function of Th1 and Th17 cells, which are critical drivers of EAE pathogenesis.

Data Presentation: Efficacy of DIPDHAQ in EAE

The following table summarizes the quantitative data on the clinical efficacy of DIPDHAQ in the EAE model.

| Treatment Group | Mean Clinical Score (± SEM) |

| Vehicle | 3.8 ± 0.3 |

| DIPDHAQ | 1.4 ± 0.9 |

| Data from a study with n=10 mice per group.[1][2] |

Experimental Protocol: Induction and Treatment of EAE with DIPDHAQ

This protocol outlines a general procedure for inducing EAE in mice and administering DIPDHAQ based on the available literature.

1.3.1. EAE Induction (C57BL/6 Mice)

-

Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, subcutaneously inject each mouse with the MOG/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: On day 0 and day 2, administer pertussis toxin intraperitoneally.

1.3.2. DIPDHAQ Treatment Regimen

-

Compound Preparation: Dissolve DIPDHAQ in a suitable vehicle (e.g., DMSO and saline).

-

Administration: Administer DIPDHAQ or vehicle control intraperitoneally to the EAE-induced mice. The exact dosing regimen (e.g., daily, every other day) and concentration should be optimized for the specific experimental setup.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

1.3.3. Endpoint Analysis

-

Histology: At the end of the experiment, perfuse the mice and collect spinal cord tissue for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

-

Cytokine Analysis: Homogenize spinal cord tissue to measure the levels of cytokines and chemokines (e.g., IL-17, IFN-γ, IL-6) by methods such as ELISA or qPCR.

Visualization of DIPDHAQ's Proposed Mechanism of Action

Caption: Proposed mechanism of DIPDHAQ in ameliorating EAE.

Application of N-(3', 4'-dimethoxycinnamonyl) anthranilic acid (a compound abbreviated as this compound) in an Autoimmune Model

Overview and Mechanism of Action

N-(3', 4'-dimethoxycinnamonyl) anthranilic acid has been investigated in a murine model of experimental colitis, another autoimmune-related inflammatory disease. While not directly studied in EAE, its immunomodulatory effects on T-cell responses are relevant to the pathogenesis of multiple sclerosis.

This compound was found to alleviate the severity of colitis by inhibiting the Th1 immune response and promoting a shift towards a Th2 phenotype.[3] Specifically, it decreased the expression of Th1-associated cytokines while increasing the levels of Th2 cytokines.[3] A key finding was its ability to induce the expression of CD4+CD25+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing autoimmune reactions.[3]

Data Presentation: Immunomodulatory Effects in Experimental Colitis

The following table summarizes the key qualitative and quantitative findings.

| Parameter | Effect of N-(3', 4'-dimethoxycinnamonyl) anthranilic acid |

| Clinical and Histological Scores of Colitis | Decreased (P < 0.05) |

| Proliferation of Mesenteric Lymph Node Cells | Inhibited (P < 0.05) |

| Th1 Cytokine Expression | Decreased (P < 0.05) |

| Th2 Cytokine Expression | Increased (P < 0.05) |

| CD4+CD25+ T cell Percentage in Mesenteric Lymph Nodes | Increased (5.88 ± 2.1 vs 11.03 ± 2.93, P < 0.05) |

| CD4+CD25+ T cell Percentage in human Crohn's disease LPMCs | Increased (1.60 ± 0.14 vs 2.45 ± 0.50, P < 0.05) |

| LPMCs: Lamina propria mononuclear cells[3] |

Experimental Protocol: Induction and Treatment of TNBS-Colitis

This protocol provides a general outline for the induction of trinitrobenzene sulfonic acid (TNBS)-induced colitis and treatment.

2.3.1. TNBS-Colitis Induction

-

Sensitization: Apply TNBS solution to the shaved skin of the mice.

-

Challenge: After a set period, intrarectally administer a TNBS solution in ethanol to induce colitis.

2.3.2. Treatment Regimen

-